Longiferone B Exhibits Superior NO Inhibition Potency Compared to Longiferone C
Longiferone B is 33% more potent than Longiferone C in inhibiting LPS-induced NO release in RAW 264.7 macrophages. Both compounds are daucane sesquiterpenes isolated from the same source, providing a direct, controlled comparison [1].
| Evidence Dimension | NO release inhibition (IC50) |
|---|---|
| Target Compound Data | 21.0 µM |
| Comparator Or Baseline | Longiferone C: 31.3 µM |
| Quantified Difference | 1.49-fold greater potency (33% lower IC50) |
| Conditions | LPS-stimulated RAW 264.7 murine macrophages |
Why This Matters
In anti-inflammatory research, a 33% improvement in potency can significantly reduce the required compound concentration, minimizing off-target effects and enhancing experimental window.
- [1] Sudsai T, Wattanapiromsakul C, Nakpheng T, Tewtrakul S. Anti-inflammatory activity of compounds from Boesenbergia longiflora rhizomes. J Ethnopharmacol. 2014 Jun 11;154(2):453-61. doi: 10.1016/j.jep.2014.04.034. Epub 2014 Apr 28. PMID: 24786574. View Source
